molecular formula C7H7NO3 B15140882 3-Amino-2-hydroxybenzoic acid-d3

3-Amino-2-hydroxybenzoic acid-d3

Cat. No.: B15140882
M. Wt: 156.15 g/mol
InChI Key: IQGMRVWUTCYCST-CBYSEHNBSA-N
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Description

3-Amino-2-hydroxybenzoic acid-d3: is a deuterium-labeled derivative of 3-Amino-2-hydroxybenzoic acid. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology. The deuterium labeling allows for the tracking and quantification of the compound in various biological and chemical processes, making it a valuable tool in drug development and metabolic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-hydroxybenzoic acid-d3 typically involves the deuteration of 3-Amino-2-hydroxybenzoic acid. This process can be achieved through various methods, including catalytic hydrogenation in the presence of deuterium gas or the use of deuterated reagents. The reaction conditions often require controlled temperatures and pressures to ensure the efficient incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2-hydroxybenzoic acid-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of substituted benzene derivatives .

Scientific Research Applications

Chemistry: In chemistry, 3-Amino-2-hydroxybenzoic acid-d3 is used as a tracer in reaction mechanisms and kinetic studies. Its deuterium label allows for precise tracking of the compound through various chemical processes .

Biology: In biological research, the compound is used to study metabolic pathways and enzyme kinetics. The deuterium label helps in the identification and quantification of metabolites in complex biological systems .

Medicine: In medicine, this compound is used in drug development to study the pharmacokinetics and pharmacodynamics of new drugs. The deuterium label provides insights into the absorption, distribution, metabolism, and excretion of drugs .

Industry: In industrial applications, the compound is used in the synthesis of various pharmaceuticals and fine chemicals. Its unique properties make it a valuable intermediate in the production of complex molecules .

Mechanism of Action

The mechanism of action of 3-Amino-2-hydroxybenzoic acid-d3 involves its interaction with specific molecular targets and pathways. The deuterium label allows for detailed studies of these interactions, providing insights into the compound’s effects at the molecular level. The compound can inhibit or activate enzymes, alter metabolic pathways, and affect cellular processes through its interactions with proteins and other biomolecules .

Comparison with Similar Compounds

Uniqueness: The uniqueness of 3-Amino-2-hydroxybenzoic acid-d3 lies in its deuterium label, which provides distinct advantages in research applications. The deuterium atoms make the compound more stable and allow for precise tracking in various chemical and biological processes, setting it apart from its non-deuterated counterparts .

Properties

Molecular Formula

C7H7NO3

Molecular Weight

156.15 g/mol

IUPAC Name

5-amino-2,3,4-trideuterio-6-hydroxybenzoic acid

InChI

InChI=1S/C7H7NO3/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,9H,8H2,(H,10,11)/i1D,2D,3D

InChI Key

IQGMRVWUTCYCST-CBYSEHNBSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])N)O)C(=O)O)[2H]

Canonical SMILES

C1=CC(=C(C(=C1)N)O)C(=O)O

Origin of Product

United States

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